

Bromofumaric acid chemical properties

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Compound of Interest

Compound Name: *Bromofumaric acid*

CAS No.: *644-80-4*

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An In-Depth Technical Guide to the Chemical Properties of **Bromofumaric Acid**

Abstract

Bromofumaric acid, a halogenated unsaturated dicarboxylic acid, stands as a molecule of significant interest to the scientific community, particularly those in organic synthesis, materials science, and drug development. The presence of a bromine atom on the fumaric acid backbone drastically alters the molecule's electron distribution and reactivity compared to its parent compound.^[1] This guide offers a comprehensive exploration of the core chemical properties of **bromofumaric acid**. We will delve into its unique stereochemistry, spectroscopic profile, synthesis protocols, and key reaction mechanisms. Furthermore, this document will illuminate its applications as a versatile synthetic intermediate, a potent enzyme inhibitor, and a potential monomer for novel polymers, providing researchers and drug development professionals with a foundational understanding of this multifaceted compound.

Molecular Structure and Physicochemical Properties

Context within Halogenated Unsaturated Dicarboxylic Acids

Bromofumaric acid is classified as a halogenated unsaturated dicarboxylic acid. This class of compounds is defined by a carbon-carbon double bond, two carboxylic acid groups, and at least one halogen substituent.[1] The introduction of the electronegative bromine atom onto the fumaric acid framework makes it an excellent subject for studying the effects of halogenation on the chemical and biological activities of dicarboxylic acids.[1]

Stereochemistry: The Critical trans-Configuration

A defining feature of **bromofumaric acid** is the trans configuration of its carboxyl groups across the double bond, a geometric distinction it shares with fumaric acid.[2] This contrasts with its cis isomer, bromomaleic acid. This stereochemical difference is not trivial; it dictates significant variations in physical properties such as melting point, solubility, and crystal packing, as well as distinct reactivity patterns.[1][3] The stability of the trans isomer is generally greater than the cis isomer due to reduced steric strain between the bulky carboxylic acid groups.[3]

Tabulated Physicochemical Data

The fundamental physical and chemical properties of **bromofumaric acid** are summarized below for quick reference.



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Spectroscopic Signature

The structural features of **bromofumaric acid** give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.

- ¹H NMR Spectroscopy: The most characteristic signal is a singlet for the vinyl proton on the double bond, which is expected to appear around 7.5 ppm.[6] The exact chemical shift can be influenced by the solvent and concentration.
- ¹³C NMR Spectroscopy: The spectrum will show four distinct signals corresponding to the two carboxylic carbons and the two sp² hybridized carbons of the double bond.
- Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid groups (typically ~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a C-Br stretch in the fingerprint region.
- Mass Spectrometry: The mass spectrum will exhibit a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Synthesis and Reaction Mechanisms

Stereoselective Synthesis via Dehydrohalogenation

The primary and most effective route for synthesizing **bromofumaric acid** involves the base-mediated dehydrohalogenation of 2,3-dibromosuccinic acid.[1] The stereochemistry of this elimination reaction is paramount.

The mechanism proceeds via an E2 (elimination, bimolecular) pathway, which requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms. This stereochemical requirement leads to a highly selective synthesis:

- From Racemic (2R,3S and 2S,3R)-2,3-dibromosuccinic acid: The anti-periplanar elimination leads exclusively to the formation of the trans product, **bromofumaric acid**.
- From meso-(2R,3R or 2S,3S)-2,3-dibromosuccinic acid: The same mechanistic constraint forces the formation of the cis product, bromomaleic acid.[1]

This highlights the critical role of the starting material's stereochemistry in dictating the final product's geometry.[1]



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Caption: Stereoselective synthesis pathway.

Experimental Protocol: Synthesis of 2,3-dibromosuccinic acid

The precursor, 2,3-dibromosuccinic acid, is typically prepared by the electrophilic addition of bromine to fumaric acid.^{[2][6]}

Objective: To synthesize meso-2,3-dibromosuccinic acid from fumaric acid and bromine.

Materials:

- Fumaric acid (10.0 mmol, 1.16 g)
- Bromine (11.0 mmol, 0.6 mL)
- Deionized water
- 2N Hydrochloric acid (for recrystallization)

Equipment:

- 100 mL two-neck round-bottom flask

- Reflux condenser
- Addition funnel
- Heatable magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and suction flask

Procedure:

- Setup: Assemble the flask with the magnetic stirrer, reflux condenser, and addition funnel in a fume hood.
- Dissolution: Add 1.16 g of fumaric acid and 5 mL of water to the flask. Heat the mixture to boiling while stirring to dissolve the acid.[6]
- Bromine Addition: While the solution is boiling and stirring, add 0.6 mL of bromine dropwise from the addition funnel. Add each drop only after the brown color from the previous drop has disappeared. A slight excess of bromine should remain at the end.[6]
- Crystallization: Cool the reaction mixture to room temperature and then further cool in an ice bath to $\sim 10^{\circ}\text{C}$ to induce crystallization.[6]
- Filtration: Filter the crystallized crude product using a Büchner funnel and wash it several times with 10 mL of ice-cold water.[6]
- Purification: Recrystallize the crude product from 2N hydrochloric acid to obtain pure meso-2,3-dibromosuccinic acid. Note: Using boiling water for recrystallization can cause HBr elimination, leading to bromofumaric/bromomaleic acid as side products.[6]

Core Chemical Reactivity

The chemical behavior of **bromofumaric acid** is dominated by the electrophilic character conferred by the bromine atom and the two electron-withdrawing carboxylic acid groups.[1] This electronic arrangement polarizes the C-Br bond and makes the entire double bond system electron-deficient, rendering it highly reactive towards nucleophiles.[1]



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Caption: Reactive sites on **bromofumaric acid**.

Key Reaction Pathways

- **Nucleophilic Addition to the Double Bond:** The electron-poor nature of the double bond facilitates Michael-type addition reactions, where nucleophiles add to one of the vinyl carbons.[1]
- **Nucleophilic Acyl Substitution:** The carboxylic acid groups can be converted to more reactive derivatives (e.g., esters, acid halides). These derivatives readily undergo nucleophilic acyl substitution, allowing for the introduction of various functional groups.[1]
- **Cross-Coupling Reactions:** The C-Br bond serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the formation of new carbon-carbon bonds, providing a powerful method for synthesizing complex substituted fumaric acid derivatives.[1]
- **Polymerization:** With a polymerizable double bond and two carboxylic acid groups, **bromofumaric acid** is a candidate for both addition and condensation polymerization.[1] This could lead to functional polymers with applications as ion-exchange resins or materials with imparted flame retardancy due to the bromine content.[1][7]

Applications and Utility in Development

Mechanism of Action as an Enzyme Inhibitor

Bromofumaric acid is recognized as a potent, irreversible enzyme inhibitor.[1] Its mechanism of action is rooted in its electrophilic nature. The molecule is highly reactive toward nucleophilic amino acid residues (such as cysteine or histidine) commonly found within the active sites of enzymes. By forming a covalent bond with these residues, **bromofumaric acid** can permanently deactivate the enzyme, making it a valuable tool for probing enzyme mechanisms and a lead structure for developing targeted therapeutic agents.[1]

A Versatile Building Block in Organic Synthesis

The multiple reactive sites on **bromofumaric acid** make it an exceptionally versatile intermediate in organic synthesis.[1] It serves as a scaffold for building more complex molecular architectures. For example, its derivatives can participate in Diels-Alder reactions to construct bicyclic systems.[1] The ability to functionalize the molecule at the C-Br bond, the double bond, and the carboxylic acid groups allows for the creation of a diverse library of compounds with tailored properties for pharmaceutical or agrochemical applications.[1]

Relevance to Drug Discovery and Development

The parent compound, fumaric acid, and its ester derivatives have established biomedical applications, most notably in the treatment of autoimmune diseases like psoriasis and relapsing-remitting multiple sclerosis (RRMS).[8][9] These compounds are thought to exert their effects through immunomodulatory and antioxidative pathways.[9] The introduction of bromine into the molecular structure is a well-known strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[10][11] Therefore, **bromofumaric acid** and its derivatives represent a promising area of investigation for developing new therapeutics with potentially enhanced efficacy or novel mechanisms of action.[12]

Safety and Handling Protocols

GHS Hazard Profile

According to aggregated GHS data, **bromofumaric acid** is classified with the following hazards:

- H302: Harmful if swallowed.[4][13]

- H315: Causes skin irritation.[4][13]
- H317: May cause an allergic skin reaction.[4][13]
- H319: Causes serious eye irritation.[4][13]
- H335: May cause respiratory irritation.[4][13]

The signal word associated with these hazards is "Warning".[4][13]

Recommended Handling and Storage Procedures

Given its hazard profile, proper personal protective equipment (PPE) is essential when handling **bromofumaric acid**.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
- Personal Protective Equipment:
 - Wear protective gloves, a lab coat, and safety glasses with side shields or goggles.[14][15]
 - If dust is generated, a NIOSH-approved respirator should be used.
- Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[14][15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

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